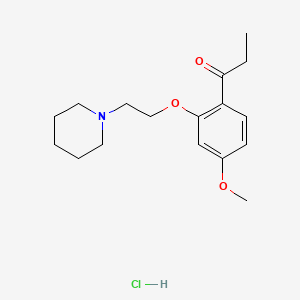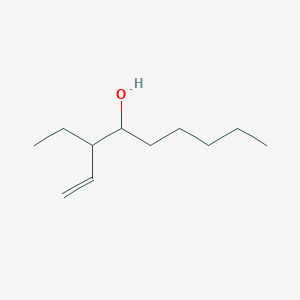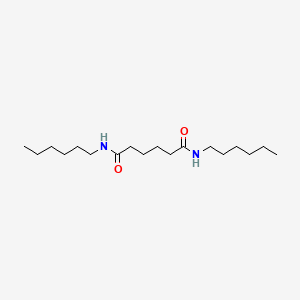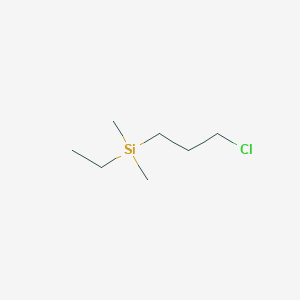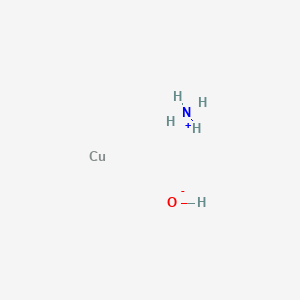
Azanium;copper;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;copper;hydroxide is a compound that consists of azanium (NH4+), copper (Cu), and hydroxide (OH-). This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of azanium, copper, and hydroxide ions results in a compound with interesting reactivity and stability characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azanium;copper;hydroxide can be synthesized through various methods. One common approach involves the reaction of copper salts with ammonium hydroxide. For example, copper sulfate can react with ammonium hydroxide to form this compound. The reaction typically occurs at room temperature and involves the following steps: [ \text{CuSO}_4 + 2\text{NH}_4\text{OH} \rightarrow \text{Cu(OH)}_2 + (\text{NH}_4)_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale reactors where copper salts and ammonium hydroxide are mixed under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The resulting compound is then purified and dried for further use.
Análisis De Reacciones Químicas
Types of Reactions: Azanium;copper;hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with acids to form copper salts and water: [ \text{Cu(OH)}_2 + 2\text{HCl} \rightarrow \text{CuCl}_2 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as hydrazine.
Substitution: The hydroxide ions can be substituted with other anions in the presence of suitable reagents.
Major Products Formed: The major products formed from these reactions include copper salts, water, and various substituted copper compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Azanium;copper;hydroxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of azanium;copper;hydroxide involves its interaction with biological molecules and cellular structures. Copper ions can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects . The hydroxide ions can also participate in reactions that generate reactive oxygen species, contributing to the compound’s antimicrobial properties .
Comparación Con Compuestos Similares
Azanium;copper;hydroxide can be compared with other copper-based compounds such as copper(II) oxide (CuO) and copper(II) hydroxide (Cu(OH)2). While all these compounds contain copper, this compound is unique due to the presence of azanium ions, which enhance its solubility and reactivity in aqueous solutions . Similar compounds include:
Copper(II) oxide (CuO): Known for its use in catalysis and as a pigment.
Copper(II) hydroxide (Cu(OH)2): Commonly used in agriculture as a fungicide.
Propiedades
Número CAS |
12704-85-7 |
|---|---|
Fórmula molecular |
CuH5NO |
Peso molecular |
98.59 g/mol |
Nombre IUPAC |
azanium;copper;hydroxide |
InChI |
InChI=1S/Cu.H3N.H2O/h;1H3;1H2 |
Clave InChI |
WEXGAARVZYPLSN-UHFFFAOYSA-N |
SMILES canónico |
[NH4+].[OH-].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


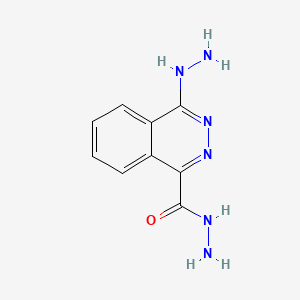
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
